molecular formula C10H16N2O2 B2668136 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine CAS No. 173850-36-7

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine

Cat. No.: B2668136
CAS No.: 173850-36-7
M. Wt: 196.25
InChI Key: PRJHVYNGNOSKLW-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine is a heterocyclic compound featuring a morpholine ring linked to a 3,5-dimethylisoxazole moiety via a methyl group. Key features include:

  • Synthesis: Analogous compounds, such as 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine (compound 2), are synthesized via sulfonylation or alkylation reactions under mild conditions using pyridine as a base .

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-8-10(9(2)14-11-8)7-12-3-5-13-6-4-12/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJHVYNGNOSKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine typically involves the reaction of 3,5-dimethyl-1,2-oxazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by the addition of 3,5-dimethyl-1,2-oxazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Name Core Structure Key Substituents Electronic Effects References
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine Morpholine + 3,5-dimethylisoxazole Methyl linker Electron-rich isoxazole enhances reactivity of adjacent groups
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine (Compound 2) Cytisine + sulfonyl-isoxazole Sulfonyl group at isoxazole C4 Sulfonyl group increases acidity of methyl groups at C3/C5
4-(4-Fluorophenyl)thiazole derivatives Thiazole + fluorophenyl Halogenated aryl groups Fluorine induces steric and electronic modulation

Key Observations :

  • The sulfonyl group in compound 2 increases the acidity of methyl groups at C3/C5 of the isoxazole, enabling regioselective condensation reactions (e.g., with p-chlorobenzaldehyde) .
  • Morpholine derivatives exhibit distinct solubility profiles compared to cytisine-based analogs due to the morpholine ring’s polarity .

Spectroscopic Characterization

Compound Name NMR Features (¹H/¹³C) 2D NMR Techniques Key Findings References
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine (Compound 2) - ¹H: δ 2.25–2.71 (methyl groups)
- ¹³C: δ 160–165 (sulfonyl carbons)
COSY, HMQC, HMBC Confirmed spatial arrangement and spin-spin coupling
Isostructural thiazole derivatives - ¹H: δ 7.2–8.1 (aromatic protons)
- ¹³C: δ 150–155 (thiazole carbons)
Single-crystal X-ray diffraction Planar molecular conformation with perpendicular fluorophenyl groups

Key Observations :

  • Compound 2’s ¹H NMR spectra clearly distinguish cytisine’s bicyclic hydrogens from isoxazole methyl groups, validated via 2D NMR .
  • Morpholine derivatives may require tailored NMR conditions due to the ring’s dynamic behavior, though direct data is lacking in the evidence.

Key Observations :

  • Compound 2 shows promising hemorheological activity, likely due to the cytisine moiety’s interaction with blood components .
  • The morpholine derivative’s low kinase inhibitory activity highlights the critical role of substituent choice in bioactivity .

Key Observations :

  • The sulfonylation method for compound 2 is efficient under mild conditions, avoiding decomposition of sensitive alkaloid cores .
  • Morpholine-linked analogs may require optimization of alkylation or amination steps, as seen in related piperazine derivatives .

Biological Activity

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine is a synthetic compound characterized by the presence of a morpholine ring and a substituted oxazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is essential for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H16N2O\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}

This compound features a morpholine ring, which is known for its ability to enhance solubility and permeability in biological systems. The oxazole ring contributes to its biological activity through interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxazole and morpholine structures. The compound has shown promising antibacterial and antifungal activities against a range of pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

The mechanism underlying the antimicrobial activity of this compound may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The oxazole moiety is known to interact with nucleic acids and proteins, potentially leading to cell death .

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various oxazole derivatives, this compound was included as a candidate. The results indicated that this compound exhibited a significant zone of inhibition against S. aureus and E. coli, comparable to standard antibiotics .

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of this compound revealed that it effectively inhibited the growth of C. albicans in vitro. The study utilized a series of concentrations to determine the MIC and found that lower concentrations were sufficient for effective inhibition .

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